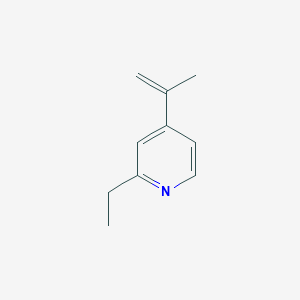
2-Ethyl-4-prop-1-en-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-prop-1-en-2-ylpyridine is a natural product found in Mentha arvensis with data available.
Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound has been utilized in a phosphine-catalyzed [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines. This leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
- Ethyl propiolate reacts regioselectively with 1-(propergyl)-pyridinium-3-olate, yielding multiple regioisomers and demonstrating the compound's reactivity in ultrasonic synthesis and molecular structure studies (Aboelnaga, Hagar, & Soliman, 2016).
Catalysis and Chemical Transformation
- In a study, 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine was used in the synthesis of Fe(II) and Ni(II) complexes, which were effective in the asymmetric transfer hydrogenation of ketones (Magubane, Alam, Ojwach, & Munro, 2017).
Molecular Structure and Analysis
- The compound's derivatives have been studied for their spectral and structural properties using density functional theory, particularly focusing on 4-ethyl and 4-(p-tolyl)-1-(pyridin-2-yl)thiosemicarbazides and their Pd(II) complexes (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Biological Evaluation
- N-substituted pyrrolyl chalcones synthesized from the compound have been examined for their odor characteristics and biological activities, including antifungal properties (Hu, Ji, Su, Zhao, Zhang, Zhao, & Lai, 2022).
Properties
CAS No. |
142896-08-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethyl-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h5-7H,2,4H2,1,3H3 |
InChI Key |
YWBBITMUIVBYJO-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)C(=C)C |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=C)C |
Synonyms |
Pyridine, 2-ethyl-4-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




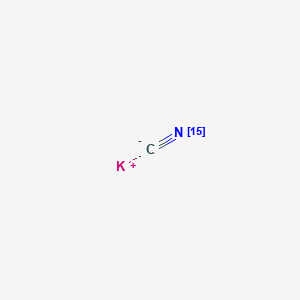
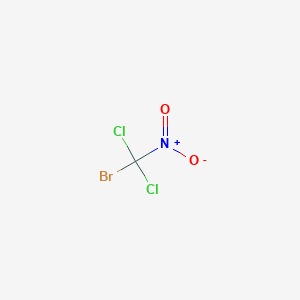


![6-Isothiocyanatobenzo[a]pyrene](/img/structure/B120476.png)
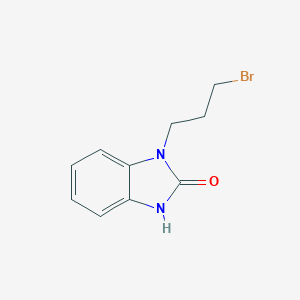
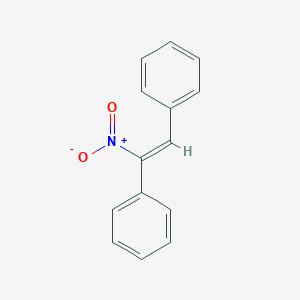
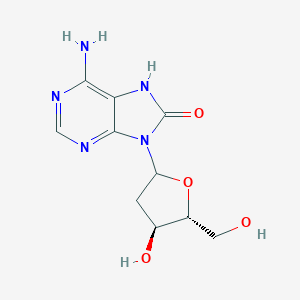



![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
